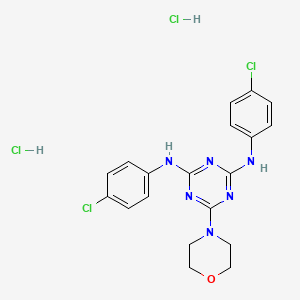

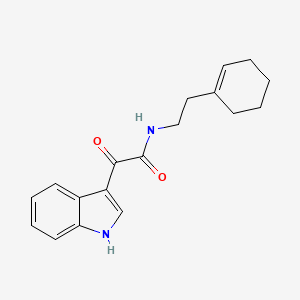

![molecular formula C9H12Cl2N4 B2961030 [3-(Triazol-1-yl)phenyl]methanamine;dihydrochloride CAS No. 2503201-70-3](/img/structure/B2961030.png)

[3-(Triazol-1-yl)phenyl]methanamine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of triazole analogs, such as “[3-(Triazol-1-yl)phenyl]methanamine;dihydrochloride”, can be achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis

The molecular structure of “[3-(Triazol-1-yl)phenyl]methanamine;dihydrochloride” is represented by the Inchi Code 1S/C9H10N4.2ClH/c10-7-8-2-1-3-9(6-8)13-5-4-11-12-13;;/h1-4,7-8H,5-6,11H2;2*1H . The molecular weight of this compound is 247.13 .Applications De Recherche Scientifique

Drug Discovery

This compound is utilized in the synthesis of various pharmaceuticals due to its triazole moiety, which is known for its therapeutic properties. It can serve as a building block in creating new molecules with potential antiproliferative effects against certain cancer cells .

Catalysis

The triazole ring in EN300-27149315 can act as a ligand in catalytic processes, potentially improving the efficiency of chemical reactions in organic synthesis .

Materials Science

Due to its unique structural features, this compound can be incorporated into materials to enhance their properties, such as creating electroactive frameworks for electrochromic and optical devices .

Supramolecular Chemistry

The triazole group can participate in the formation of supramolecular structures, which are crucial for developing advanced materials with specific functions .

Bioconjugation

EN300-27149315 may be used in bioconjugation techniques, where it can be attached to biomolecules to study biological processes or create targeted drug delivery systems .

Chemical Biology

In chemical biology, this compound could be employed to modify biological molecules or systems, aiding in the understanding of biological functions and the development of new therapies .

Fluorescent Imaging

The triazole moiety can be part of fluorescent probes used in imaging techniques to visualize and track biological processes in real-time .

Antioxidant Research

Compounds with a triazole ring have shown antioxidant properties, suggesting that EN300-27149315 could be explored for its potential role in combating oxidative stress-related diseases .

Propriétés

IUPAC Name |

[3-(triazol-1-yl)phenyl]methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4.2ClH/c10-7-8-2-1-3-9(6-8)13-5-4-11-12-13;;/h1-6H,7,10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXPGMZSBQFDGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CN=N2)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(Triazol-1-yl)phenyl]methanamine;dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Cyclopropyl-2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2960949.png)

![2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2960955.png)

![4-[6-(2-methoxyphenoxy)pyridazin-3-yl]-N-(2-methylphenyl)benzamide](/img/structure/B2960957.png)

![N-([2,4'-bipyridin]-3-ylmethyl)thiophene-3-carboxamide](/img/structure/B2960960.png)

![methyl 2-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-1-hydrazinecarboxylate](/img/structure/B2960962.png)

![Ethyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2960963.png)

![4-[butyl(ethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2960964.png)